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Compound of Interest

4-(2-Azepan-1-yl-ethyl)-
Compound Name:

phenylamine
CAS No.: 863377-36-0
Cat. No.: B1335134

Get Quote

\ J

CAS Number: 863377-36-0 Role: Privileged Pharmacophore & Synthetic Intermediate Version:
2.0 (Scientific Reference)

Executive Summary

4-(2-Azepan-1-yl-ethyl)-phenylamine (also known as p-(2-hexamethyleneiminoethyl)aniline)
is a bifunctional heterocyclic building block characterized by a lipophilic azepane ring
connected via an ethylene linker to a primary aniline.[1] This structural motif is a "privileged
scaffold" in medicinal chemistry, frequently utilized in the design of Selective Estrogen Receptor
Modulators (SERMS), Sigma-1 receptor ligands, and CNS-active agents.

The compound serves as a critical nucleophilic anchor, allowing for the rapid generation of
diverse libraries via acylation, sulfonylation, or urea formation at the aniline nitrogen. Its
amphiphilic nature and specific pKa profile make it a valuable probe for modulating solubility
and blood-brain barrier (BBB) permeability in drug candidates.
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Chemical Identity & Physicochemical Profile[2][3][4]
[5]

Property Specification

CAS Number (Free Base) 863377-36-0

1185299-89-1 (Mono-HCI) / 863249-80-3 (Di-
CAS Number (HCI Salt)

HCI)
IUPAC Name 4-[2-(azepan-1-yl)ethyl]aniline
Molecular Formula C1aH22N2
Molecular Weight 218.34 g/mol
Off-white to pale yellow solid (low melting) or
Appearance . _
viscous oll
N Soluble in DMSO, MeOH, DCM; Sparingly
Solubility ]
soluble in water (Free Base)
pKa (Calculated) ~10.2 (Azepane N), ~4.0 (Aniline N)
LogP (Predicted) 28-3.2

Synthetic Methodology

The industrial and laboratory-scale preparation of 4-(2-Azepan-1-yl-ethyl)-phenylamine relies
on a robust two-step sequence: Nucleophilic Substitution followed by Chemo-selective
Reduction. This route minimizes side reactions associated with direct alkylation of poly-
functionalized amines.

Reaction Scheme

The synthesis begins with the alkylation of azepane using a 4-nitrophenethyl electrophile,
followed by the reduction of the nitro group to the primary amine.
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4-Nitrophenethyl Bromide Step 1: SN2 Alkyfllation . Step 2: Nitro Reduction
_26-. K2CO3, MeCN, Reflux, 12| :

(CAS 5339-26-4) H2 (50 psi), PdIC (10%)

Intermediate: MeOH, RT, 4h . Target:

/ 1-(4-Nitrophenethyl)azepane 71 4-(2-Azepan-1-yl-ethyl)-phenylamine
Azepane

(Hexamethyleneimine)

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway via nitro-precursor reduction.

Detailed Protocol
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)azepane

o Rationale: Use of a weak inorganic base (

) prevents quaternary ammonium salt formation and scavenges HBr. Acetonitrile is chosen
for its polarity to stabilize the transition state of the

reaction.

e Procedure:

o Charge a reaction vessel with 4-Nitrophenethyl bromide (1.0 equiv) and anhydrous
Acetonitrile (10 vol).

o Add Potassium Carbonate (2.5 equiv) and stir at room temperature for 15 min.
o Add Azepane (1.2 equiv) dropwise.
o Heat to reflux (

) for 12—-16 hours. Monitor by TLC/LC-MS for disappearance of bromide.

o Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in
EtOAc, wash with water and brine.[2] Dry over

[2]3]

o Purification: Recrystallization from hexanes/EtOAc or use crude if purity >95%.
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Step 2: Reduction to 4-(2-Azepan-1-yl-ethyl)-phenylamine
+ Rationale: Catalytic hydrogenation is preferred over chemical reductants (Fe/HCI, SnCI2) to
simplify purification and avoid metal waste. The reaction is highly selective for the nitro

group.

e Procedure:

o

Dissolve the nitro-intermediate (from Step 1) in Methanol (anhydrous).
o Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.
o Hydrogenate at 40-50 psi

pressure at room temperature for 4—6 hours.

o Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced
pressure.

o Isolation: The product is often isolated as the dihydrochloride salt by treating the ethereal
solution with HCI/Ether to ensure stability against oxidation.

Analytical Characterization & Impurity Control

Reliable identification requires distinguishing the target from potential byproducts (e.g., bis-
alkylated azepane or partially reduced hydroxylamines).

NMR Interpretation (Free Base in)
e Aromatic Region: Two doublets (AA'BB' system) at

7.05 (d, 2H) and

6.65 (d, 2H), characteristic of a para-substituted aniline.
e Linker Region:

o 2.65-2.75 (M, 2H,

)
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o 2.55-2.65 (m, 2H,
)
e Azepane Ring:
o 2.60—2.70 (m, 4H,
-protons adjacent to N)
o 1.60-1.70 (m, 8H, remaining ring protons)
e Amine: Broad singlet at

3.50 (2H,

), exchangeable with

HPLC Method Parameters

For purity assessment, a reverse-phase method with basic pH modification is recommended to
ensure good peak shape for the basic azepane moiety.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 min.

Detection: UV at 240 nm (aniline absorption max).

Biological Context & Applications[4][7][8][9][10]

This compound is not a drug itself but a pharmacophore enabler. Its specific structural features
dictate its utility:
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o SERM Development: The p-(aminoalkoxy/alkyl)phenyl motif is critical in drugs like

Bazedoxifene and Raloxifene. The azepane ring provides specific hydrophobic interactions

within the Estrogen Receptor (ER) ligand-binding domain, often improving antagonist

potency compared to diethylamine analogs.

o Sigma Receptor Ligands: The combination of a basic amine (azepane) and a phenyl group

separated by an ethyl linker fits the pharmacophore model for Sigma-1 receptors, which are

targets for neuroprotective and antipsychotic therapies.

o Library Synthesis: The primary aniline serves as a "universal handle."

o Reaction with Isocyanates

Ureas (Soluble Epoxide Hydrolase inhibitors).

o Reaction with Sulfonyl Chlorides

Sulfonamides (lon channel blockers).

4-(2-Azepan-1-yl-ethyl)-phenylamine
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Figure 2: Potential therapeutic applications of the scaffold.

Safety & Handling
Signal Word:WARNING

e Hazard Statements:

o H302: Harmful if swallowed.
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o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). The free base is sensitive to
oxidation (browning) upon air exposure. Convert to HCI salt for long-term storage.

o Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are
mandatory. Handle in a fume hood to avoid inhalation of amine vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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